2-methyl-1H-benzimidazole-5-carboxylic acid
CAS No.: 709-19-3
Cat. No.: VC21301924
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 709-19-3 |
---|---|
Molecular Formula | C9H8N2O2 |
Molecular Weight | 176.17 g/mol |
IUPAC Name | 2-methyl-3H-benzimidazole-5-carboxylic acid |
Standard InChI | InChI=1S/C9H8N2O2/c1-5-10-7-3-2-6(9(12)13)4-8(7)11-5/h2-4H,1H3,(H,10,11)(H,12,13) |
Standard InChI Key | GZHWABCBKGMLIE-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(N1)C=C(C=C2)C(=O)O |
Canonical SMILES | CC1=NC2=C(N1)C=C(C=C2)C(=O)O |
Introduction
Basic Properties and Chemical Identity
2-Methyl-1H-benzimidazole-5-carboxylic acid is characterized by the molecular formula C9H8N2O2 and a molecular weight of approximately 176.17 g/mol. Its structure features a benzimidazole core with a methyl group at the 2-position and a carboxylic acid group at the 5-position. This compound is registered with CAS number 709-19-3 and is also known by its IUPAC name 2-methyl-3H-benzimidazole-5-carboxylic acid.
Physical and Chemical Characteristics
The compound exhibits several key physical properties that define its behavior in various chemical and biological systems. It has a density of 1.4±0.1 g/cm³ and a boiling point of 504° (presumably Celsius) . The compound's structural characteristics contribute to its chemical reactivity and biological interactions.
Chemical Identifiers
For systematic identification in chemical databases and literature, the compound is associated with the following identifiers:
Identifier Type | Value |
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CAS Number | 709-19-3 |
IUPAC Name | 2-methyl-3H-benzimidazole-5-carboxylic acid |
Molecular Formula | C9H8N2O2 |
Molecular Weight | 176.17 g/mol |
InChI | InChI=1S/C9H8N2O2/c1-5-10-7-3-2-6(9(12)13)4-8(7)11-5/h2-4H,1H3,(H,10,11)(H,12,13) |
InChI Key | GZHWABCBKGMLIE-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(N1)C=C(C=C2)C(=O)O |
Table 1: Chemical Identifiers of 2-Methyl-1H-benzimidazole-5-carboxylic acid
Synthesis Methods and Chemical Reactions
The synthesis of 2-methyl-1H-benzimidazole-5-carboxylic acid involves several established methodologies, each with specific advantages and applications in research and industrial settings.
Synthetic Routes
Several synthetic approaches have been developed for producing this compound:
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Reaction of 2-methylbenzene-1,2-diamine with carbon dioxide under high pressure and temperature conditions.
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Cyclization of 2-methylbenzene-1,2-diamine with formic acid, which is a common method for synthesizing benzimidazole derivatives.
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Industrial production methods often employ catalytic processes to enhance yield and efficiency, such as nickel-catalyzed cyclization of amido-nitriles to produce substituted benzimidazoles under mild conditions.
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Microwave-assisted techniques that enhance yield and reduce reaction time have also been developed for more efficient synthesis.
Chemical Reactivity
2-Methyl-1H-benzimidazole-5-carboxylic acid participates in various chemical reactions that are significant for its derivatization and application in research:
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Oxidation reactions: The compound can be oxidized to form corresponding N-oxides.
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Reduction reactions: Reduction can yield various amine derivatives.
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Substitution reactions: Electrophilic substitution reactions can introduce various functional groups at different positions on the benzimidazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles including alkyl halides. These reactions typically require controlled temperature conditions and appropriate solvents like dichloromethane or ethanol.
Biological Activity | Mechanism | Potential Applications |
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Anticancer | Cell cycle arrest, apoptosis induction | Leukemia treatment |
Proton pump inhibition | Inhibition of H+/K+-ATPase | GERD, peptic ulcers |
Antimicrobial | Interference with microbial cell processes | Bacterial and fungal infections |
Anti-inflammatory | Inhibition of inflammatory mediators | Inflammatory conditions |
Table 2: Biological Activities of 2-Methyl-1H-benzimidazole-5-carboxylic acid and its Derivatives
Research Applications and Advanced Studies
The compound has been the subject of various research initiatives exploring its properties and potential applications.
Spectroscopic and Structural Characterization
Understanding the structural and electronic properties of 2-methyl-1H-benzimidazole-5-carboxylic acid is crucial for its application in drug development and material science. Research has employed:
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FT-IR spectroscopy to identify key functional groups, including the carboxylate (C=O stretch at ~1680 cm−1) and benzimidazole (N-H stretch at ~3400 cm−1).
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NMR spectroscopy for detailed structural elucidation.
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Density Functional Theory (DFT) calculations to provide insights into its vibrational spectra and electronic characteristics.
Applications in Nanotechnology
Recent studies have explored innovative applications of this compound in advanced technologies:
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Development of nanocarriers for drug delivery systems, leveraging the compound's structural properties.
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Creation of metal complexes and nanoparticles that can enhance the bioavailability of therapeutic agents.
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Potential applications in targeted drug delivery, especially for anticancer compounds.
Molecular Docking and Drug Design Studies
The structural characteristics of 2-methyl-1H-benzimidazole-5-carboxylic acid make it valuable in computational drug design studies.
Interaction with Biological Targets
Molecular docking studies provide insights into how this compound and its derivatives interact with biological targets:
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Virtual screening against targets like glutathione-S-transferase (GST) has shown strong binding potential, with docking scores as low as -10.58.
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Hydrogen bonding energy measurements (e.g., -7.16 kJ/mol) indicate strong interactions with target proteins.
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The compound shows affinity for hydrophobic pockets in various enzyme targets.
Structure-Activity Relationships
Comparative studies with structural analogs highlight important structure-activity relationships:
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Modifications at specific positions of the benzimidazole scaffold can enhance biological activity.
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The presence of the carboxylic group is critical for activity against certain targets.
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Studies comparing this compound with derivatives (e.g., those containing nitro groups at the 5-position) have shown that structural modifications can enhance π-π stacking interactions but might reduce solubility.
Comparative Analysis with Related Compounds
Understanding how 2-methyl-1H-benzimidazole-5-carboxylic acid compares to similar compounds provides valuable insights into its unique properties and potential applications.
Structural Analogs
Several compounds share structural similarities with 2-methyl-1H-benzimidazole-5-carboxylic acid:
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1,2-Dimethyl-1H-benzimidazole-5-carboxylic acid
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2-Ethyl-1H-benzimidazole-5-carboxylic acid
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2-mercapto-1H-benzimidazole-6-carboxylic acid
Distinguishing Features
What makes 2-methyl-1H-benzimidazole-5-carboxylic acid unique among its analogs is its specific substitution pattern, which imparts distinct chemical and biological properties:
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The methyl group at the 2-position affects the electronic distribution and reactivity of the benzimidazole ring.
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The carboxylic acid group at the 5-position provides opportunities for additional derivatization and interaction with biological targets.
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Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.
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